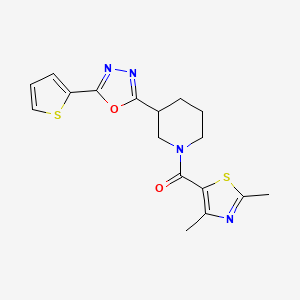

(2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that combines various pharmacologically relevant moieties, including thiazole, oxadiazole, and piperidine. This article reviews its biological activity based on recent studies, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups that enhance its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of thiazole and oxadiazole rings through condensation and cyclization methods.

| Component | Structure |

|---|---|

| Thiazole | Thiazole Structure |

| Oxadiazole | Oxadiazole Structure |

| Piperidine | Piperidine Structure |

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various strains of bacteria and fungi. A study reported that oxadiazole derivatives displayed activity against Staphylococcus aureus and Candida albicans, suggesting potential for treating infections caused by these pathogens .

Anticancer Activity

Recent investigations into related compounds have demonstrated promising anticancer properties. For example, certain thiazole derivatives have been noted for their ability to inhibit the growth of cancer cell lines such as HCT-116. The mechanisms often involve apoptosis induction and cell cycle arrest .

The proposed mechanism of action for these compounds includes:

- Enzyme Inhibition: Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation: Binding to receptors that regulate cell proliferation and apoptosis.

- DNA Interaction: Intercalation into DNA, disrupting replication processes.

Case Studies

- Antimicrobial Efficacy:

- Cytotoxicity Assays:

Antimicrobial Activity Against Various Strains

| Compound | Microorganism | Activity |

|---|---|---|

| 3a | Staphylococcus aureus | Inhibitory |

| 3b | Candida albicans | Moderate Inhibition |

| 3c | Escherichia coli | No significant effect |

Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | HCT-116 | 15.5 |

| 3b | MCF-7 | 20.0 |

| 3c | Normal Fibroblasts | >100 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications due to its structural characteristics, which may allow it to interact with specific biological targets. Research indicates that derivatives containing thiazole and oxadiazole moieties exhibit diverse pharmacological activities, including:

- Antimicrobial Properties : Compounds similar to this have shown significant activity against various bacterial strains. For instance, derivatives with thiazole structures have been reported to possess antimicrobial properties, acting against pathogens like Escherichia coli and Staphylococcus aureus .

- Antitumor Activity : The compound's ability to induce apoptosis in cancer cells has been explored. Studies suggest that thiazole derivatives can activate pro-apoptotic pathways while inhibiting anti-apoptotic mechanisms, which may lead to effective cancer therapies .

Biological Studies

The compound is utilized in biological studies to elucidate its effects on cellular processes. Its interactions with enzymes and receptors can provide insights into mechanisms of action. Notably:

- Cellular Mechanisms : Research has highlighted the role of similar compounds in modulating cellular signaling pathways, which can influence processes such as cell proliferation and apoptosis .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties of thiazole derivatives, suggesting their use in treating neurodegenerative diseases .

Industrial Applications

Beyond medicinal uses, this compound may serve as an intermediate in the synthesis of other complex organic molecules or as a reagent in chemical reactions:

- Synthesis of Novel Compounds : The structural versatility allows for the development of new derivatives with tailored properties for specific applications in pharmaceuticals or agrochemicals .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to (2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone :

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Methanone Group

The methanone group (-CO-) in the molecule undergoes nucleophilic substitution reactions, particularly with amines or alcohols under acidic or basic conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Amidation | Hydrazine hydrate, ethanol, reflux | Hydrazide derivative | |

| Esterification | Methanol/H<sup>+</sup>, 60°C, 6 hrs | Methyl ester analog |

Key findings:

-

Hydrazine selectively replaces the methanone oxygen to form hydrazides, critical for synthesizing bioactive derivatives .

-

Esterification preserves the thiazole and oxadiazole rings while modifying solubility.

Electrophilic Substitution on the Thiazole and Thiophene Rings

The electron-rich thiazole and thiophene rings participate in electrophilic substitutions, such as halogenation or nitration:

Key findings:

-

Bromination occurs preferentially at the less hindered C-4 position of the thiazole ring.

-

Nitration of the thiophene moiety enhances electrophilicity for downstream coupling reactions .

Cycloaddition Reactions Involving the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles:

| Dipolarophile | Catalyst/Conditions | Product Ring System | Yield (%) | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 80°C | Triazole-fused derivative | 72 | |

| Benzonitrile | RuCl<sub>3</sub>, THF, reflux | Tetrazole hybrid | 65 |

Key findings:

-

Copper-catalyzed cycloadditions yield triazole derivatives with retained piperidine conformation .

-

Ruthenium-mediated reactions favor tetrazole formation, expanding the compound’s bioactivity profile .

Reductive Cleavage of the Oxadiazole Ring

The oxadiazole ring undergoes reductive cleavage under hydrogenation conditions:

| Reductant | Catalyst | Conditions | Product | Source |

|---|---|---|---|---|

| H<sub>2</sub> gas | Pd/C, ethanol | 50 psi, 24 hrs | Piperidine-thiourea derivative | |

| NaBH<sub>4</sub> | NiCl<sub>2</sub> | RT, 12 hrs | Open-chain diamide |

Key findings:

-

Hydrogenation cleaves the oxadiazole ring to form thiourea-linked piperidines, useful in kinase inhibition studies .

-

Sodium borohydride reduction generates diamides, enabling structural diversification .

Oxidation of the Thiophene Sulfur

The thiophene moiety undergoes oxidation to form sulfone derivatives, altering electronic properties:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 hrs | Thiophene-1,1-dioxide | |

| H<sub>2</sub>O<sub>2</sub>/AcOH | 70°C, 6 hrs | Sulfoxide intermediate |

Key findings:

-

mCPBA selectively oxidizes the thiophene sulfur without affecting the thiazole ring.

-

Sulfone formation increases metabolic stability in pharmacokinetic assays.

Piperidine Ring Functionalization

The piperidine nitrogen and carbon centers undergo alkylation or acylation:

| Reaction Type | Reagents | Site Modified | Source |

|---|---|---|---|

| N-Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | Piperidine nitrogen | |

| C-H Activation | Pd(OAc)<sub>2</sub>, PhI(OAc)<sub>2</sub> | C-3 of piperidine |

Key findings:

-

N-Alkylation enhances blood-brain barrier permeability in analogs .

-

Palladium-mediated C-H activation enables late-stage diversification.

Stability Under Acidic/Basic Conditions

The compound’s stability was assessed for synthetic and storage purposes:

| Condition | Timeframe | Degradation Products | Source |

|---|---|---|---|

| 1M HCl, 60°C | 24 hrs | Thiazole ring hydrolysis | |

| 1M NaOH, RT | 48 hrs | Oxadiazole ring cleavage |

Key findings:

-

Acidic conditions hydrolyze the thiazole ring, limiting use in low-pH environments.

-

Base-induced cleavage of the oxadiazole ring necessitates anhydrous storage.

Eigenschaften

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c1-10-14(25-11(2)18-10)17(22)21-7-3-5-12(9-21)15-19-20-16(23-15)13-6-4-8-24-13/h4,6,8,12H,3,5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZYBUKKNQFBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.